(-)-Tramadol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLZQTGLZFBW-GOEBONIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313414 | |
| Record name | (-)-(S,S)-trans-Tramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123134-25-8 | |
| Record name | (-)-(S,S)-trans-Tramadol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123134-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-(S,S)-trans-Tramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123134258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-(S,S)-trans-Tramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRAMADOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J30IC20Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Contributions of Tramadol to Pharmacological Action
Differential Affinity and Engagement with Neurotransmitter Transporters
The analgesic activity of tramadol (B15222) involves the modulation of descending pain pathways through the inhibition of the reuptake of neurotransmitters, particularly noradrenaline and serotonin (B10506). drugbank.compharmgkb.org The two enantiomers of tramadol, (+)-tramadol and (-)-tramadol, demonstrate differential affinities for the transporters responsible for the reuptake of these monoamines. drugbank.comnih.gov
Noradrenaline Reuptake Inhibition by this compound
This compound is recognized as a potent inhibitor of noradrenaline reuptake. drugbank.comnih.govnih.gov Studies have shown that the (-)-enantiomer is significantly more potent than the (+)-enantiomer in inhibiting the uptake of noradrenaline into synaptosomes. researchgate.net This action leads to increased concentrations of noradrenaline in the synaptic cleft, enhancing the descending inhibitory pathways that modulate pain transmission in the spinal cord. nih.govnih.gov The Ki value for the inhibition of norepinephrine (B1679862) uptake by racemic tramadol has been reported at approximately 0.79 µM. nih.govnih.govoup.com While specific Ki values solely for this compound's effect on noradrenaline reuptake vary across studies and preparations, research consistently indicates its preferential activity at the noradrenaline transporter (NET). drugbank.comresearchgate.netnih.gov
Influence on Serotonin Reuptake Mechanisms
In contrast to its potent effect on noradrenaline reuptake, this compound has a lesser influence on serotonin reuptake compared to (+)-tramadol. drugbank.comnih.gov The (+)-enantiomer is primarily responsible for inhibiting serotonin reuptake. wikipedia.orgdrugbank.comnih.gov The racemic mixture of tramadol inhibits the uptake of serotonin with a reported Ki value of approximately 0.99 µM or 1.19 µM. nih.govnih.govoup.comnih.gov While this compound does contribute to serotonin reuptake inhibition, its potency is considerably lower than that of (+)-tramadol. nih.gov
A summary of the relative affinities for neurotransmitter transporters is presented in the table below:
| Compound | Noradrenaline Reuptake Inhibition | Serotonin Reuptake Inhibition |
| This compound | High | Lower |
| (+)-Tramadol | Lower | High |
| (±)-Tramadol | Moderate | Moderate |
Opioid Receptor Interactions: Specificity and Affinity of this compound
Tramadol and its metabolites interact with opioid receptors, contributing to the analgesic effect. wikipedia.orgdrugbank.com However, the affinity of the parent drug, including the (-)-enantiomer, for these receptors is generally considered weak compared to its active metabolite, O-desmethyltramadol. pharmgkb.orgnih.govmedsafe.govt.nz
Weak Affinity for μ-Opioid Receptors
This compound exhibits weak affinity for the μ-opioid receptor (MOR). nih.govresearchgate.net The racemic mixture of tramadol has a significantly lower affinity for the μ-opioid receptor than morphine, approximately 6000 times less. drugbank.comnih.govmedsafe.govt.nz The affinity of this compound for the human μ-opioid receptor has been reported with a Ki value of 240 nM, which is considerably weaker than that of the (+)-O-desmethyltramadol metabolite (Ki = 3.4 nM). nih.govnih.gov While this compound does act as a μ-opioid receptor agonist, its contribution to the opioid-mediated analgesia is less significant than that of the (+)-enantiomer and particularly the (+)-O-desmethyltramadol metabolite. wikipedia.orgnih.gov
Delta and Kappa Opioid Receptor Binding Characteristics
Binding affinities for opioid receptors are summarized below:
| Compound | μ-Opioid Receptor (Ki) | Delta Opioid Receptor (Ki) | Kappa Opioid Receptor (Ki) |
| This compound | 240 nM nih.govnih.gov | Weak Affinity nih.govgazimedj.com | Weak Affinity nih.govgazimedj.com |
| (±)-Tramadol | 2.4 µM nih.govnih.gov | 57.6 µM nih.govgazimedj.com | 42.7 µM nih.govgazimedj.com |
| (+)-O-desmethyltramadol | 3.4 nM nih.govnih.gov | Not specified in results | Not specified in results |
Other Receptor and Ion Channel Modulations by this compound
Beyond its primary interactions with opioid receptors and monoamine transporters, tramadol and its enantiomers have been shown to interact with a variety of other receptors and ion channels, contributing to its complex pharmacological profile plos.orggavinpublishers.com. While the specific contributions of this compound to all these interactions are not as extensively documented as its role in norepinephrine reuptake inhibition, studies on the racemic mixture and, in some cases, individual enantiomers or metabolites provide insight.
Tramadol has been reported to interact with sodium channels, GABAA receptors, NMDA receptors, and nicotinic acetylcholine (B1216132) receptors plos.orggavinpublishers.com. These interactions can modulate sensory nociceptive transmission in the spinal cord plos.org.
Studies have shown that tramadol can block voltage-gated sodium channels, such as Nav1.7 and Nav1.5 nih.govresearchgate.net. This block exhibits use-dependent inhibition and can stabilize the inactivated state of these channels, modulating sodium influx nih.gov. Specifically, tramadol reduced the current of Nav1.5 channels in a concentration-dependent manner, with lower concentrations being effective when the channels were in a partially inactivated state researchgate.netnih.gov. While these studies often refer to racemic tramadol, the stereochemical implications for these interactions warrant further investigation to delineate the precise role of the (-)-enantiomer.
Tramadol has also been reported to have inhibitory actions on the 5-HT2C receptor wikipedia.org. Antagonism of this receptor could potentially contribute to effects on mood and obsessive-compulsive symptoms in patients with pain wikipedia.org.
Further detailed research findings on the specific modulation of other receptors and ion channels solely by this compound are areas of ongoing investigation.
Enantioselective Metabolism and Biotransformation Pathways of Tramadol
Stereoselective O-Demethylation to (-)-O-Desmethyltramadol (M1)
O-demethylation is a crucial metabolic pathway for tramadol (B15222), leading to the formation of O-desmethyltramadol (M1). This process is notably stereoselective. pharmgkb.orgdrugbank.comcas.cz
Role of Cytochrome P450 2D6 in M1 Formation
The primary enzyme responsible for the O-demethylation of tramadol to M1 is cytochrome P450 2D6 (CYP2D6). drugbank.comcas.czwikipedia.orgpharmgkb.orgnih.govtaylorandfrancis.comnih.govresearchgate.net This enzyme exhibits significant genetic polymorphism, which can lead to considerable inter-individual variability in tramadol metabolism and response. drugbank.comcas.cznih.gov Studies have shown that CYP2D6 plays a critical role in the stereoselective metabolism of tramadol and its demethylated metabolites. cas.cznii.ac.jp The O-demethylation catalyzed by CYP2D6 is stereospecific, resulting in the preferential formation of certain M1 enantiomers. pharmgkb.org Specifically, the metabolism of both (-)- and (+)-tramadol to their corresponding M1 metabolites is dependent on CYP2D6 activity. cas.cz
Pharmacological Activity and Potency of (-)-M1 Enantiomer
Here is a summary of the relative activities:
| Compound | Mechanism of Action | Opioid Receptor Affinity (Relative to Tramadol) |
| (-)-Tramadol | Norepinephrine (B1679862) reuptake inhibition | Lower |
| (+)-Tramadol | Serotonin (B10506) reuptake inhibition, μ-opioid agonism | Lower |
| (-)-O-Desmethyltramadol ((-)-M1) | Norepinephrine reuptake inhibition | Higher than this compound, lower than (+)-M1 |
| (+)-O-Desmethyltramadol ((+)-M1) | μ-opioid agonism | Significantly Higher (>200 times) taylorandfrancis.comcamelsandcamelids.comdrugbank.com |
Stereoselective N-Demethylation to (-)-N-Desmethyltramadol (M2)
N-demethylation is another significant metabolic pathway for tramadol, leading to the formation of N-desmethyltramadol (M2). This process also exhibits stereoselectivity.
Lack of Significant Pharmacological Activity of (-)-M2
Unlike M1, N-desmethyltramadol (M2) is generally considered to have limited or no significant pharmacological activity at therapeutic concentrations. camelsandcamelids.com While it is a major metabolite, its contribution to the analgesic effects of tramadol is considered negligible compared to M1. camelsandcamelids.com
Here is a comparison of the primary metabolites:
| Metabolite | Formation Pathway | Primary Enzymes Involved | Pharmacological Activity |
| M1 | O-Demethylation | CYP2D6 | Active (μ-opioid agonism, norepinephrine reuptake inhibition) wikipedia.orgpharmgkb.orgnih.govtaylorandfrancis.com |
| M2 | N-Demethylation | CYP3A4, CYP2B6 (also potentially CYP2D6) | Generally Inactive or less active camelsandcamelids.com |
Formation of Tertiary and Quaternary Metabolites: (-)-M3, (-)-M4, (-)-M5 Enantiomers
Following the initial O- and N-demethylation reactions, M1 and M2 can undergo further biotransformation to form secondary metabolites, including M3, M4, and M5. pharmgkb.orgnih.govnih.govcamelsandcamelids.comscispace.comnih.govmdpi.com
M3 (N,N-Didesmethyltramadol): This metabolite is formed through further N-demethylation of M2 or potentially other pathways. M3 is generally considered a minor metabolite and is reported to be inactive. camelsandcamelids.comscispace.comnih.govmdpi.com
M4 (N,N,O-Tridesmethyltramadol): M4 is a highly demethylated metabolite. It is typically formed in minor quantities. camelsandcamelids.comscispace.comnih.govmdpi.com
M5 (N,O-Didesmethyltramadol): This metabolite is formed through the N-demethylation of M1 or the O-demethylation of M2. pharmgkb.orgnih.govcamelsandcamelids.comscispace.comnih.govmdpi.com M5 has been reported to possess some pharmacological activity, acting as a μ-opioid receptor agonist, although it is less potent than M1. pharmgkb.orgnih.govucalgary.cacamelsandcamelids.comwikipedia.org Its ability to cross the blood-brain barrier may also be limited, potentially affecting its central effects. camelsandcamelids.com
The metabolism of tramadol, including the (-)-enantiomer, primarily occurs in the liver and involves both phase I and phase II reactions. The major phase I metabolic pathways are O-demethylation and N-demethylation, catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netfrontiersin.orgnih.govpharmgkb.org
O-demethylation of tramadol leads to the formation of O-desmethyltramadol (M1). This metabolic step is primarily catalyzed by the highly polymorphic enzyme CYP2D6. researchgate.netfrontiersin.orgnih.govpharmgkb.org this compound is metabolized to (-)-O-desmethyltramadol. (-)-O-desmethyltramadol retains activity as a norepinephrine reuptake inhibitor. wikipedia.org
N-demethylation of tramadol results in the formation of N-desmethyltramadol (M2). This pathway is catalyzed by CYP2B6 and CYP3A4. researchgate.netfrontiersin.orgnih.govpharmgkb.org N-desmethyltramadol is generally considered less pharmacologically active compared to O-desmethyltramadol.
Further metabolism of M1 and M2 can occur, leading to secondary metabolites such as N,N-didesmethyltramadol (M3) and N,O-didesmethyltramadol (M5). frontiersin.orgpharmgkb.org N,O-didesmethyltramadol (M5) is also reported to have some activity at the mu-opioid receptor, although less potent than O-desmethyltramadol. wikipedia.orgucalgary.ca
Phase II metabolism involves conjugation reactions, primarily glucuronidation, which leads to the formation of glucuronide and sulfate (B86663) conjugates of tramadol and its metabolites. O-desmethyltramadol is inactivated by glucuronidation, mainly via UGT2B7 and UGT1A8. pharmgkb.orgnih.gov Studies have shown higher excretion of (-)-O-desmethyltramadol glucuronide compared to the (+)-enantiomer conjugate. nih.gov
The metabolic pathways of this compound are summarized in the table below:
| Metabolic Pathway | Enzyme(s) Involved | Major Metabolite(s) Formed | Enantioselectivity |
| O-Demethylation | CYP2D6 | O-desmethyltramadol (M1) | This compound metabolized to (-)-O-desmethyltramadol |
| N-Demethylation | CYP2B6, CYP3A4 | N-desmethyltramadol (M2) | Stereoselective N-demethylation has been reported. drugbank.com |
| Further Metabolism | Not specified | N,N-didesmethyltramadol (M3), N,O-didesmethyltramadol (M5) | Both enantiomers of Tramadol and M1 and M2 have two chiral centers. nih.gov |
| Glucuronidation | UGT2B7, UGT1A8 | Glucuronide conjugates | Higher excretion of (-)-O-desmethyltramadol glucuronide. nih.gov |
Impact of Genetic Polymorphisms of Metabolizing Enzymes on this compound Disposition
Genetic polymorphisms in the genes encoding metabolizing enzymes, particularly CYP2D6, significantly impact the disposition and effects of tramadol, including the (-)-enantiomer. CYP2D6 is a highly polymorphic enzyme with numerous alleles affecting its activity. frontiersin.orgnih.gov These polymorphisms lead to distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.gov
CYP2D6 activity is crucial for the O-demethylation of tramadol to the active metabolite O-desmethyltramadol (M1). frontiersin.orgnih.govpharmgkb.orgnih.gov Individuals who are CYP2D6 PMs have reduced or absent enzyme activity, resulting in lower plasma concentrations of M1 and potentially reduced analgesic effect from tramadol. frontiersin.orgnih.govpharmgkb.orgmdpi.com Conversely, CYP2D6 UMs, who carry gene duplications, have increased enzyme activity, leading to higher M1 concentrations. frontiersin.orgresearchgate.net
Studies have shown that the CYP2D64 allele is associated with reduced conversion of tramadol to its active metabolite, contributing to insufficient efficacy. Carriers of the CYP2D610 allele, frequently found in some populations, also exhibit reduced CYP2D6 activity and lower plasma concentrations of O-desmethyltramadol compared to normal metabolizers. frontiersin.orgnih.gov
The impact of CYP2D6 polymorphism on tramadol metabolism and O-desmethyltramadol formation is well-documented. The table below illustrates the general relationship between CYP2D6 phenotype and O-desmethyltramadol formation:
| CYP2D6 Phenotype | CYP2D6 Activity | O-Desmethyltramadol (M1) Formation | Potential Impact on this compound Metabolism |
| Poor Metabolizer (PM) | Reduced/Absent | Low | Reduced formation of (-)-O-desmethyltramadol |
| Intermediate Metabolizer (IM) | Reduced | Intermediate | Intermediate formation of (-)-O-desmethyltramadol |
| Extensive Metabolizer (EM) | Normal | Normal | Normal formation of (-)-O-desmethyltramadol |
| Ultrarapid Metabolizer (UM) | Increased | High | Increased formation of (-)-O-desmethyltramadol |
Detailed research findings highlight the variability in tramadol pharmacokinetics and pharmacodynamics based on CYP2D6 genotype. For instance, in one study, CYP2D64 carriers reported higher pain scores compared to wild-type carriers. Another study in a Malaysian population found that UM and EM groups had faster clearance of tramadol compared to IMs, and the frequency of the CYP2D610 allele was high in this population. nih.gov
Genetic polymorphisms in other genes, such as OPRM1 (encoding the mu-opioid receptor), can also influence the response to tramadol, particularly the effects mediated by the opioid pathway, which involves the active metabolite O-desmethyltramadol. mdpi.comspandidos-publications.com
Neuropharmacological Investigations of Tramadol in Central Nervous System Modulation
Modulation of Serotonergic Neurotransmission and Associated Pathways
In addition to its effects on the noradrenergic system, (-)-tramadol also contributes to the inhibition of serotonin (B10506) (5-HT) reuptake, although the (+)-enantiomer of tramadol (B15222) is considered more potent in this regard and in enhancing 5-HT release. wikipedia.orgnih.gov The serotonergic system is another key component of the descending pain inhibitory pathways. researchgate.net Increased synaptic levels of 5-HT, resulting from reuptake inhibition, can inhibit spinal cord neurons involved in processing nociceptive stimuli. researchgate.net This modulation of serotonergic neurotransmission by this compound, alongside its noradrenergic effects, contributes to the multifaceted mechanism of action of racemic tramadol in pain relief. researchgate.netdrugbank.com
Impact on Locus Coeruleus Neuronal Activity and α2-Adrenoceptor Mechanisms
Research using in vivo single-unit extracellular recording techniques has investigated the effects of tramadol on locus coeruleus (LC) neurons. The LC is a primary source of noradrenergic neurons in the brain. Studies indicate that tramadol elicits an inhibitory effect on LC neurons in vivo, primarily through the activation of α2-adrenoceptors. nih.gov This inhibitory effect was shown to be prevented and reversed by selective α2-adrenoceptor antagonists like idazoxan. nih.gov The effect on LC neuronal activity appears to be modulated by the serotonergic system, particularly by 5-HT1A receptors. nih.gov Inhibition of 5-HT synthesis or pre-administration of a 5-HT1A receptor agonist has been shown to potentiate the inhibitory effect of tramadol on LC activity. nih.gov Tramadol's binding to α2-adrenoceptors has been confirmed in radioligand-binding assays. researchgate.net
Research into Non-Analgesic Central Nervous System Effects
Beyond its well-established analgesic properties, research has explored the potential non-analgesic CNS effects of tramadol, including antidepressant-like and anxiolytic-like effects, and implications for obsessive-compulsive disorder. nih.govresearchgate.net These effects are thought to be linked to its modulation of the monoaminergic systems. researchgate.netnih.gov
Antidepressant-like Effects and Underlying Mechanisms
Preclinical studies have provided evidence suggesting antidepressant-like effects of tramadol in animal models. nih.govresearchgate.netafmdc.edu.pk For instance, studies using the forced swim test in rats and mice have shown that tramadol can reduce immobility, an indicator of antidepressant activity. nih.govafmdc.edu.pk The monoaminergic mechanism of tramadol, similar to that of tricyclic antidepressants and serotonin-norepinephrine reuptake inhibitors (SNRIs), is believed to underlie these potential antidepressant effects. wikipedia.orgnih.govresearchgate.net This involves the inhibition of serotonin and noradrenaline reuptake. nih.govresearchgate.net Some research also suggests a potential role for NMDA receptor signaling in the antidepressant-like effects of tramadol. nih.gov Studies have indicated that co-administration of non-effective doses of NMDA receptor antagonists with a sub-effective dose of tramadol can exert significant antidepressant-like effects in animal models. nih.gov
Anxiolytic-like and Obsessive-Compulsive Disorder Research Implications
Tramadol's multifaceted pharmacological profile, including its weak μ-opioid receptor agonism and inhibition of norepinephrine (B1679862) and serotonin reuptake, has led to investigations into its potential anxiolytic effects. drugbank.comresearchgate.net Preclinical studies have shown that tramadol administration can reduce anxiety-like behaviors in animal models. afmdc.edu.pkresearchgate.netnjppp.com Clinical studies have also explored tramadol's potential in reducing symptoms of anxiety. researchgate.net
Furthermore, tramadol has been investigated for its potential implications in obsessive-compulsive disorder (OCD). Its ability to block serotonin reuptake and increase serotonin availability, similar to selective serotonin reuptake inhibitors (SSRIs) which are first-line treatments for OCD, suggests a possible role. nih.gov Some clinical guidelines have proposed tramadol as a potential third-line or adjunctive treatment for OCD, although the evidence supporting this is considered modest and based on limited studies, including uncontrolled open-label trials and case studies. nih.govresearchgate.netpsychiatryonline.orgnih.gov The potential for interactions with other serotonergic medications commonly used for OCD is a significant consideration in this context. nih.gov
Investigation of Intracellular Signaling Pathways (e.g., ERK1/2 Phosphorylation)
Research has explored the impact of tramadol on intracellular signaling pathways, such as the phosphorylation of Extracellular Signal-Regulated Kinase (ERK1/2). ERK1/2 is a component of the Mitogen-Activated Protein Kinase (MAPK) cascade and plays roles in various neuronal functions, including synaptic plasticity and pain processing. gavinpublishers.com Phosphorylation of ERK1/2 indicates its activation. Studies have shown that tramadol can induce pERK1/2 expression in certain brain structures. gavinpublishers.com This activation has been observed in areas expressing μ-opioid receptors and structures involved in pain inhibition. gavinpublishers.com While research on this compound specifically and ERK1/2 phosphorylation is less detailed in the provided sources, studies on tramadol in general indicate its influence on this pathway, potentially linking its effects to broader cellular responses in the CNS. gavinpublishers.comresearchgate.net Additionally, some research in other cell types, such as breast cancer cells, has shown that tramadol treatment can decrease the phosphorylation of ERK1/2, suggesting context-dependent effects on this signaling pathway. researchgate.neteuropeanreview.org
Preclinical Research Studies on Tramadol Pharmacodynamics and Efficacy
Enantiomer-Specific Analgesic Efficacy in Diverse Animal Pain Models
Research has explored the distinct analgesic contributions of the individual enantiomers, (+)-Tramadol and (-)-Tramadol, in various animal models designed to mimic different types of pain experienced in humans.
Acute Pain Models (e.g., Abdominal Constriction Test, Hot-Plate Test)
Acute pain models, such as the abdominal constriction test (also known as the writhing test) and the hot-plate test, are commonly used to assess the immediate analgesic effects of compounds. Studies have indicated that tramadol (B15222) hydrochloride produces dose-related antinociception in these models in mice and rats. For instance, in the mouse abdominal constriction test, an ED50 of 1.9 mg/kg (intraperitoneal) has been reported for tramadol. In the hot-plate test at 48°C, subcutaneous administration of tramadol showed an ED50 of 21.4 mg/kg, while at 55°C, the ED50 was 33.1 mg/kg. Similarly, in the tail-flick test, the subcutaneous ED50 was found to be 22.8 mg/kg. researchgate.net
Chronic Pain Models (e.g., Neuropathic Pain, Inflammatory Pain)
Preclinical studies have also investigated the efficacy of tramadol in animal models of chronic pain, including inflammatory and neuropathic pain.
In models of inflammatory pain, such as monoarthritic rats, acute administration of tramadol has shown a dose-dependent analgesic effect. Chronic administration of tramadol in this model was effective for 8-10 days, an effect linked to an increase in 5HT2A receptor-positive cells in specific brain regions and the spinal dorsal horn. caldic.com Tramadol has also demonstrated analgesic relief from peripheral edema in inflammatory models, associated with a decrease in prostaglandin (B15479496) (PGE2) levels. caldic.com
Tramadol appears effective in several neuropathic pain models that simulate clinical conditions. caldic.com Acute and chronic administration of tramadol has been shown to relieve thermal hypersensitivity in a rat model of chronic constriction injury (CCI) of the sciatic nerve. caldic.comaragen.com This effect was also observed as a decrease in paw lifts in the cold plate test following CCI surgery. caldic.com Oral administration of tramadol has shown potent and dose-dependent antiallodynic effects in rats with neuropathic pain induced by partial sciatic nerve ligation (PSL). nih.gov In a mouse model of posttraumatic trigeminal neuropathic pain, tramadol produced an antihyperalgesic effect on some nociceptive responses, although it was ineffective against capsaicin-induced hyperalgesia in this model. jofph.com
Comparative Studies of this compound Monotherapy versus Racemic Mixture
Comparative studies in animals have evaluated the analgesic efficacy of the individual enantiomers against the racemic mixture. These studies consistently indicate that the (+)-enantiomer provides analgesia similar to that of racemic tramadol and superior to that of the (-)-enantiomer. nih.govavenuetx.comresearchgate.net
However, the racemic mixture of tramadol is considered to have an improved tolerability profile compared to the (+)-enantiomer alone. nih.govavenuetx.comresearchgate.net This suggests a synergistic interaction between the two enantiomers, where the combination provides effective analgesia with potentially reduced adverse effects compared to the more potent (+)-enantiomer alone. The two enantiomers are understood to act synergistically to provide analgesia. nih.govavenuetx.com
Neurobehavioral Studies Beyond Analgesia
Beyond its analgesic effects, preclinical research has also explored the impact of this compound, often as part of the racemic mixture, on various neurobehavioral parameters in animals.
Assessment of Locomotor Activity and Sedation
Studies evaluating the effect of tramadol on locomotor activity in animals have yielded varied results, potentially depending on the dose and animal strain. In one study using different strains of mice, a high dose of tramadol (40 mg/kg) led to a dose-dependent decrease in locomotor activity in one strain (BALB/cJ), resulting in sedation. researchgate.netekt.gr In contrast, the same dose induced hyperactivity in another strain (C57BL/6J). researchgate.netekt.gr Lower doses (e.g., 10 mg/kg) had insufficient antinociceptive effects and their impact on locomotor activity varied. researchgate.netekt.gr Sedation has also been observed in rats at higher doses of tramadol (25 mg/kg and 50 mg/kg) in hot-plate and tail-flick tests. researchgate.net
Evaluation of Cognitive Function and Memory
Preclinical studies suggest that tramadol administration can affect cognitive function and memory in animal models. Some research indicates that tramadol can impair memory function in rodents, potentially through the activation of μ-opioid receptors and effects on neurotransmitter systems like GABA, serotonin (B10506), and dopamine (B1211576) in the hippocampus. researchgate.netnih.gov Chronic administration of tramadol has been associated with alterations in brain histology, including increased apoptosis in the cerebral cortex of rats, which may be related to oxidative stress and contribute to impaired learning and memory. researchgate.net
Studies using tasks like the novel object recognition test have shown that even a single dose of tramadol can impair memory in rats, as indicated by reduced exploration time of novel objects. nih.gov This impairment may be linked to tramadol's inhibitory effects on various neurotransmitters and receptors, as well as its influence on intracellular signaling pathways crucial for memory formation. nih.gov Another study noted that rats treated daily with tramadol showed a significant decrease in spontaneous alternation, a measure related to spatial memory. d-nb.info
Immunomodulatory and Anti-inflammatory Actions in Preclinical Models
Preclinical research has explored the effects of this compound on the immune system and inflammatory processes, revealing distinct properties compared to classical opioids like morphine. Studies in animal models indicate that this compound does not induce immunosuppression following acute or chronic administration. frontiersin.org Instead, acute treatment with this compound has demonstrated immunoenhancing effects on various immune parameters in normal animals, including natural killer (NK) cell cytotoxicity, lymphocyte proliferation, and cytokine production. frontiersin.orgcapes.gov.br This immunostimulating activity is suggested to be linked to its serotoninergic activity. frontiersin.org
Comparisons with morphine in animal models of pain have highlighted differences in their impact on immune function. In a rat model of neuropathic pain, this compound did not affect NK activity, whereas morphine was observed to depress it. frontiersin.org Furthermore, in a preclinical model of surgery-induced suppression of NK activity, equi-analgesic doses of this compound prevented the reduction of NK cell cytotoxicity, while morphine did not. frontiersin.org These findings suggest a potential beneficial role for this compound in modulating immune responses in the context of pain and surgical stress. nih.govscielo.br
Studies investigating the effects of this compound on cytokine production in preclinical models have yielded varied results depending on the model and specific cytokines evaluated. In a rat model of incisional pain, this compound was associated with decreased levels of interleukin-6 (IL-6) and unchanged levels of interleukin-2 (B1167480) (IL-2), suggesting a potential to suppress inflammation induced by incision. nih.gov However, other research indicates that this compound administered alone or with dexketoprofen (B22426) can enhance the spontaneous release of pro-inflammatory cytokines by macrophages. nih.govresearchgate.net
Research on the impact of this compound on macrophage function suggests a differential effect on M1 and M2 macrophages. In vitro studies using differentiated human umbilical cord blood macrophages showed that this compound inhibited the production of M1 cytokines, such as TNF-α, IL-6, and IL-12, while promoting the secretion of M2 markers. researchgate.net This suggests that this compound may influence different aspects of inflammation by modulating macrophage polarization. researchgate.net
While this compound has been shown to reduce inflammatory edema and hyperalgesia in experimental models of inflammation in rats, its anti-inflammatory effect is not attributed to a direct inhibition of cyclooxygenase (COX) enzymes, the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govcalonmedical.comnih.govresearchgate.net Instead, its anti-inflammatory properties may be related to its effects on serotonergic and noradrenergic transmission, which can reduce inflammatory edema. nih.govresearchgate.net
Preclinical data also indicates that repeated administration of this compound can lead to an increase in markers associated with inflammation, such as C-reactive protein (CRP) and tumor necrosis factor-α (TNF-α) in rats, particularly at higher doses. mdpi.com This seemingly contradictory evidence on the inflammatory modulation potential of this compound suggests a complex interplay of mechanisms depending on the dose, duration of exposure, and the specific inflammatory markers evaluated. mdpi.com
The following table summarizes some key findings from preclinical studies on the immunomodulatory and anti-inflammatory actions of this compound:
| Immune Parameter / Inflammatory Marker | Preclinical Model | Observed Effect of this compound | Relevant Citation |
|---|---|---|---|
| NK cell cytotoxicity | Normal animals | Immunoenhancing | frontiersin.orgcapes.gov.br |
| NK cell activity | Neuropathic pain (rat) | No effect | frontiersin.org |
| NK cell cytotoxicity | Surgery-induced suppression (animal model) | Prevented reduction | frontiersin.org |
| Lymphocyte proliferation | Normal animals | Immunoenhancing | frontiersin.orgcapes.gov.br |
| IL-2 production | Normal animals | Immunoenhancing | capes.gov.br |
| IL-2 levels | Incisional pain (rat) | Unchanged | nih.gov |
| IL-6 levels | Incisional pain (rat) | Decreased | nih.gov |
| Pro-inflammatory cytokines (macrophages) | In vitro | Enhanced spontaneous release | nih.govresearchgate.net |
| M1 cytokines (TNF-α, IL-6, IL-12) | Differentiated macrophages (in vitro) | Inhibited production | researchgate.net |
| M2 markers (Arg1, Ym1, Mrc1, Fizz1) | Differentiated macrophages (in vitro) | Promoted secretion | researchgate.net |
| Inflammatory edema | Experimental inflammation (rat) | Reduced | nih.govfrontiersin.org |
| Hyperalgesia | Experimental inflammation (rat) | Reduced | frontiersin.org |
| Prostaglandin E2 (PGE2) | Inflammatory exudate (rat) | Reduced | nih.govcalonmedical.comresearchgate.net |
| C-reactive protein (CRP) | Repeated administration (rat) | Increased (dose-dependent) | mdpi.com |
| Tumor necrosis factor-α (TNF-α) | Repeated administration (rat) | Increased (higher doses) | mdpi.com |
These preclinical findings suggest that this compound possesses complex immunomodulatory and anti-inflammatory properties that differ from those of classical opioids. Its ability to enhance certain immune parameters and reduce specific inflammatory markers in various preclinical models highlights a potential for beneficial effects on the immune system, particularly in contexts like surgical stress and certain types of pain.
Advanced Clinical Pharmacology of Tramadol in Specialized Populations
Enantiomer-Specific Pharmacokinetic-Pharmacodynamic Correlations in Human Cohorts
Racemic tramadol (B15222) is a 1:1 mixture of the (+)- and (-)-enantiomers, each possessing differing affinities and activities at various pharmacological targets. nih.govwikipedia.orgresearchgate.netdovepress.comnih.govnih.gov Specifically, (+)-tramadol is noted for its preferential inhibition of serotonin (B10506) reuptake and its agonistic activity at mu-opioid receptors, a property also shared by its metabolite (+)-M1. nih.govwikipedia.orgresearchgate.netdovepress.comnih.govnih.gov In contrast, (-)-tramadol primarily exerts its effects by inhibiting the reuptake of noradrenaline (norepinephrine) and enhancing its release. nih.govwikipedia.orgresearchgate.netnih.govnih.govbrieflands.com The analgesic effect of racemic tramadol is considered to result from the complementary and synergistic actions of these two enantiomers and their metabolites. nih.govresearchgate.netnih.gov
The pharmacokinetics of tramadol also exhibit stereoselectivity in humans, largely influenced by stereoselective metabolism. researchgate.netdovepress.comnih.govnih.govbrieflands.com The primary metabolic pathway involves O-demethylation to M1, predominantly catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). nih.govresearchgate.netdovepress.comnih.govnih.govbrieflands.com N-demethylation to N-desmethyl tramadol (M2) is mediated by CYP2B6 and CYP3A4. researchgate.netdovepress.comnih.govbrieflands.com The M1 metabolite, particularly the (+)-enantiomer, demonstrates a significantly higher affinity for mu-opioid receptors compared to the parent drug. nih.govbrieflands.com
Genetic polymorphism of CYP2D6 is a critical factor influencing the pharmacokinetics and, consequently, the pharmacodynamics of tramadol and its enantiomers. dovepress.comnih.govbrieflands.comfda.govhres.capharmgkb.org Individuals classified as poor metabolizers (PMs) of CYP2D6 exhibit higher plasma concentrations of both tramadol enantiomers but significantly lower concentrations of M1. nih.govbrieflands.comfda.govpharmgkb.org Conversely, ultra-rapid metabolizers convert tramadol to M1 more rapidly, potentially leading to higher M1 levels. hres.capharmgkb.org This variability in metabolism contributes to inter-individual differences in analgesic response. dovepress.comnih.gov
Characterizing the precise pharmacokinetic-pharmacodynamic relationship of tramadol enantiomers is challenging due to factors such as potential differences between plasma concentrations and concentrations at the site of action, as well as complex pharmacodynamic interactions between the parent drug enantiomers and their active metabolites. researchgate.netnih.gov
Table 1: Enantiomer-Specific Actions of Tramadol and its M1 Metabolite
| Compound | Primary Action | Receptor/Target Affinity |
| (+)-Tramadol | Serotonin Reuptake Inhibition, Mu-opioid Agonism | Serotonin Transporter, Mu-opioid Receptor |
| This compound | Noradrenaline Reuptake Inhibition, Noradrenaline Release Enhancement | Noradrenaline Transporter, Alpha-adrenergic Receptors |
| (+)-O-desmethyl-tramadol (M1) | Mu-opioid Agonism | Mu-opioid Receptor |
| (-)-O-desmethyl-tramadol (M1) | Monoamine Reuptake Inhibition | Monoamine Transporters |
(Note: This is a static representation of data. In an interactive format, this table could allow sorting, filtering, or linking to detailed study data.)
Pharmacodynamics in Specific Pain Syndromes: Role of this compound's Noradrenergic Component
The analgesic effect of tramadol is mediated through a multimodal mechanism involving both opioid and monoaminergic pathways. nih.govwikipedia.orgresearchgate.netnih.govnih.govdrugbank.comresearchgate.net The (-)-enantiomer's primary contribution lies in its inhibition of noradrenaline reuptake and enhancement of noradrenaline release. nih.govwikipedia.orgresearchgate.netnih.govnih.govbrieflands.com This action, alongside the serotonergic reuptake inhibition by (+)-tramadol, augments the descending pain inhibitory pathways in the spinal cord. researchgate.netnih.govnih.govdrugbank.commedsafe.govt.nz
This dual mechanism, particularly the monoaminergic component driven significantly by this compound's effect on noradrenaline, is thought to broaden tramadol's analgesic efficacy across a wider spectrum of pain conditions compared to opioids acting solely on opioid receptors. nih.govresearchgate.netmedsafe.govt.nz Research indicates tramadol's effectiveness in managing various types of pain, including postoperative pain, low back pain, and neuropathic pain. nih.govresearchgate.netmedsafe.govt.nzsignavitae.comnih.gov The noradrenergic component is considered particularly relevant in the management of neuropathic pain, where altered noradrenergic signaling can play a significant role. researchgate.net
Research on this compound in the Context of Multimodal Analgesia Regimens
Multimodal analgesia, which involves combining analgesics with different mechanisms of action, is a strategy employed to achieve enhanced pain relief and potentially reduce the reliance on single agents, particularly opioids. signavitae.comtandfonline.com The inclusion of tramadol, with its unique dual mechanism (opioid and monoaminergic), in multimodal regimens is a subject of ongoing research.
Combining tramadol with non-opioid analgesics has been shown to improve analgesic efficacy. researchgate.netnih.govtandfonline.com Fixed-dose combinations that pair tramadol with other analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs), leverage different pain relief pathways. For instance, the combination of dexketoprofen (B22426) (an NSAID targeting peripheral mechanisms) and tramadol (targeting central opioid and monoaminergic mechanisms) provides a comprehensive approach to pain management. signavitae.comtandfonline.com Pre-clinical studies have demonstrated analgesic synergism between tramadol and dexketoprofen. tandfonline.com
Clinical trials, such as the DANTE study, a Phase IV trial, have investigated the efficacy of a fixed-dose combination of dexketoprofen and tramadol in patients with acute low back pain. This study reported that the combination significantly reduced pain intensity and improved functional outcomes, with a safety profile comparable to that of the individual components. signavitae.com Research also supports the effectiveness of tramadol-including multimodal analgesia in reducing postoperative pain and hospital length of stay in specific surgical contexts, such as spinal surgery. nih.gov Combinations involving paracetamol and tramadol have also shown efficacy in acute low back pain management. nih.gov The additive analgesic effects achieved by combining an opioid like tramadol with an effective NSAID highlight the benefits of a multimodal approach. tandfonline.com
Table 2: Examples of Tramadol-Including Multimodal Analgesia Combinations Studied
| Combination | Pain Condition Studied | Key Findings |
| Dexketoprofen/Tramadol | Acute Low Back Pain | Significant reduction in pain intensity, improved functional outcomes. signavitae.com |
| Tramadol-including MMA | Spinal Surgery | Reduced postoperative pain, decreased hospital length of stay. nih.gov |
| Paracetamol/Tramadol | Acute Low Back Pain | Demonstrated efficacy in pain and disability improvement. nih.gov |
(Note: This is a static representation of data. In an interactive format, this table could allow sorting, filtering, or linking to detailed study data.)
Investigations into Off-Label Therapeutic Research Areas (e.g., Premature Ejaculation, Restless Legs Syndrome)
Beyond its approved use for moderate to severe pain, tramadol has been investigated for several off-label therapeutic applications, including premature ejaculation (PE) and restless legs syndrome (RLS). drugbank.compharmamedix.comevokewellnessma.comnih.govdrugs.com
For premature ejaculation, randomized clinical trials have explored the potential pharmacological role of tramadol. pharmamedix.com These studies often utilize the intravaginal ejaculation latency time (IELT) as a key parameter to assess efficacy. pharmamedix.com Research findings have indicated that tramadol treatment can lead to an increase in IELT compared to placebo and other therapeutic interventions for PE. pharmamedix.com Both sporadic and daily administration of tramadol have been found effective in treating this condition, with some patients preferring on-demand use. nih.gov Studies have reported significant increases in mean IELT in tramadol treatment groups compared to placebo groups.
In the context of restless legs syndrome, tramadol is considered a therapeutic option, although dopaminergic agonists are typically the first-line treatment. pharmamedix.com An open-label study investigating tramadol in RLS patients reported significant improvement in symptoms in a majority of the participants. pharmamedix.com
Research into these off-label uses is ongoing, exploring the mechanisms and clinical utility of tramadol in these specialized areas. evokewellnessma.com
Table 3: Off-Label Therapeutic Areas Investigated for Tramadol
| Condition | Research Focus | Key Findings (Representative) |
| Premature Ejaculation (PE) | Efficacy (measured by IELT), On-demand vs. Daily | Increased IELT compared to placebo in clinical trials. pharmamedix.com |
| Restless Legs Syndrome (RLS) | Symptom Improvement | Significant symptom improvement observed in studies. pharmamedix.com |
(Note: This is a static representation of data. In an interactive format, this table could allow sorting, filtering, or linking to detailed study data.)
This compound is one of the two enantiomers that constitute the racemic mixture of tramadol, a centrally acting analgesic. While the racemic mixture and its primary active metabolite (+)-O-desmethyl-tramadol (M1) are known for their affinity to the µ-opioid receptor, this compound specifically contributes to the analgesic effect through the inhibition of norepinephrine (B1679862) reuptake. drugbank.comwikipedia.org This mechanism, along with the serotonin reuptake inhibition primarily by (+)-tramadol, provides tramadol with a dual mode of action that modulates descending pain pathways. drugbank.comwikipedia.orgmedsafe.govt.nz
Drug Drug Interactions and Pharmacogenomic Considerations Specific to Tramadol
Impact of Cytochrome P450 Inhibitors and Inducers on (-)-Tramadol Metabolism and Efficacy
Tramadol (B15222) undergoes extensive metabolism in the liver, primarily through N- and O-demethylation and conjugation. drugbank.com The O-demethylation of tramadol to the active metabolite M1 is primarily catalyzed by the cytochrome P450 (CYP) 2D6 enzyme. drugbank.comwfsahq.orgnih.govfrontiersin.org N-demethylation, which produces the inactive metabolite N-desmethyl-tramadol (M2), is catalyzed by CYP3A4 and CYP2B6. drugbank.comnih.govfrontiersin.org
Inhibitors of CYP2D6, such as paroxetine, fluoxetine, bupropion, quinidine, and amiodarone, can decrease the formation of the active M1 metabolite. wfsahq.orgnih.gov This can lead to increased plasma concentrations of the parent drug, tramadol, but decreased concentrations of the more potent M1 metabolite, potentially reducing the analgesic efficacy. nih.govfda.gov
Conversely, CYP2D6 inducers, although less common, could theoretically increase the metabolism of tramadol to M1, potentially leading to increased opioid effect. wfsahq.org
Inhibitors of CYP3A4, such as ketoconazole, erythromycin, and ritonavir, can increase tramadol plasma concentrations. nih.govfda.gov This may result in a greater amount of metabolism via CYP2D6, leading to increased levels of M1. nih.gov Patients taking CYP3A4 inhibitors should be monitored for increased risk of serious adverse events, including seizures and serotonin (B10506) syndrome. nih.gov
Inducers of CYP3A4, such as rifampin, phenytoin, carbamazepine, and St. John's Wort, can decrease tramadol plasma concentrations. nih.govnih.govfda.gov This may lead to decreased efficacy and potentially withdrawal symptoms in physically dependent patients. nih.govnih.gov Discontinuation of a CYP3A4 inducer can lead to increased tramadol plasma concentrations, potentially increasing therapeutic effects and adverse reactions. nih.govnih.gov
Coadministration of tramadol with CYP450 enzyme inhibitors or inducers should generally be avoided due to the potential for altered metabolism, variable clinical effects, and increased risk of adverse effects. wfsahq.org
Pharmacogenomic Research on CYP2D6, CYP3A4, and CYP2B6 Polymorphisms
Genetic variations (polymorphisms) in the genes encoding CYP450 enzymes, particularly CYP2D6, significantly contribute to the observed inter-individual variability in tramadol metabolism and response. drugbank.comnih.govresearchgate.netresearchgate.netmdpi.comascopubs.org Research has focused on the impact of polymorphisms in CYP2D6, CYP3A4, and CYP2B6 genes. researchgate.netresearchgate.netnih.gov
Influence on this compound and (-)-M1 Plasma Concentrations
The CYP2D6 gene is highly polymorphic, leading to different metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs, also known as normal metabolizers), and ultra-rapid metabolizers (UMs). wfsahq.orgnih.govfda.govmdpi.com
Studies have shown that individuals classified as CYP2D6 poor metabolizers have reduced CYP2D6 activity. nih.govfda.govmdpi.com This results in decreased conversion of tramadol to the active M1 metabolite. nih.govfda.gov Consequently, PMs tend to have higher plasma concentrations of the parent drug, tramadol, and significantly lower plasma concentrations of M1 compared to extensive metabolizers. nih.govfda.govmdpi.com For example, one study found that tramadol concentrations were approximately 20% higher in poor metabolizers versus extensive metabolizers, while M1 concentrations were 40% lower. nih.govfda.gov
Ultra-rapid metabolizers, who have increased CYP2D6 activity, convert tramadol to M1 more rapidly and completely, leading to higher than expected levels of M1. nih.gov
While CYP3A4 and CYP2B6 are involved in the formation of the inactive M2 metabolite, genetic variants in these enzymes may also influence tramadol levels. nih.govfrontiersin.orgresearchgate.netresearchgate.net Variants leading to reduced function of CYP2B6 and CYP3A4 may lead to increased levels of tramadol, although the clinical relevance of these variants is less established compared to CYP2D6 polymorphisms. nih.gov One study indicated that the CYP2B6 G516T T/T genotype was associated with higher tramadol plasma levels. researchgate.net
Data on the specific influence of these polymorphisms on the plasma concentrations of the (-)-enantiomers of tramadol and M1 is part of ongoing research into the enantioselective pharmacokinetics of tramadol. nih.gov One study highlighted a positive correlation between the (+)/(-)-enantiomer ratio and time following drug administration for all four enantiomer pairs (including tramadol and O-desmethyltramadol). nih.gov
Interactive Data Table: Influence of CYP2D6 Phenotype on Tramadol and M1 Concentrations
| CYP2D6 Phenotype | Tramadol Plasma Concentration (vs. EM) | M1 Plasma Concentration (vs. EM) |
| Poor Metabolizer | Approximately 20% Higher | Approximately 40% Lower |
| Extensive Metabolizer (Reference) | Baseline | Baseline |
| Ultra-Rapid Metabolizer | Higher than Expected |
Note: This table is based on general findings regarding racemic tramadol and M1 and may not specifically reflect (-)-enantiomer concentrations unless explicitly stated in research.
Correlation with Clinical Outcomes and Variability
Genetic variability in CYP2D6 is significantly associated with variability in the clinical response to tramadol. nih.govascopubs.org
Poor metabolizers of CYP2D6 may experience reduced analgesic efficacy from standard doses of tramadol because less of the active M1 metabolite is formed. nih.govfda.gov This can lead to inadequate pain relief and potentially the need for alternative analgesics. nih.gov Studies have shown that CYP2D6 PMs were significantly more likely to experience chronic and neuropathic pain after tramadol treatment compared to other metabolizer phenotypes. ascopubs.org PMs also reported higher average pain intensity. ascopubs.org
Ultra-rapid metabolizers are at increased risk of adverse events due to the rapid and extensive conversion of tramadol to high levels of M1. nih.gov This can lead to opioid toxicity, including potentially life-threatening respiratory depression, even at standard doses. nih.gov
While the impact of CYP3A4 and CYP2B6 polymorphisms on clinical outcomes is less clearly defined than that of CYP2D6, variations in these enzymes could contribute to variability in tramadol exposure and potentially influence the risk of adverse effects or analgesic response. nih.govresearchgate.net Research is ongoing to fully elucidate the clinical implications of CYP3A4 and CYP2B6 polymorphisms in tramadol therapy. nih.gov
Genetic variability in other genes involved in tramadol's pathway, such as ABCB1 (encoding P-glycoprotein transporters), has also been explored for associations with pain treatment outcomes. researchgate.netresearchgate.netmdpi.comascopubs.org Some studies suggest associations between ABCB1 polymorphisms and chronic pain after tramadol treatment. ascopubs.org
Compounds and PubChem CIDs
Toxicological Research of Tramadol at the Molecular and Cellular Levels
Mechanisms of Neurotoxicity and Seizure Pathogenesis Associated with Monoamine Modulation
Tramadol's neurotoxicity, particularly its association with seizures, is a significant concern, often linked to its modulation of monoamine neurotransmitters, specifically serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition core.ac.ukresearchgate.net. While the precise mechanisms are still under investigation, research points to several cellular and molecular pathways.
Tramadol (B15222) can increase the concentrations of serotonin, norepinephrine, dopamine (B1211576), and histamine (B1213489) in the brain nih.gov. The inhibition of serotonin and norepinephrine reuptake is a known mechanism of tramadol's action drugbank.comcore.ac.uk. This increased synaptic availability of monoamines is thought to contribute to neuroexcitatory effects. Although tramadol-induced seizures are sometimes associated with serotonin syndrome, studies suggest that the serotonergic mechanism of seizures has been questioned and may be distinct from serotonin syndrome researchgate.netmdpi.com.
Research indicates that tramadol may modulate GABAergic and glutamatergic neurotransmission, which are critical for regulating neuronal excitability core.ac.uk. By potentially inhibiting the release of GABA, an inhibitory neurotransmitter, tramadol could decrease the brain's inhibitory capacity, leading to neuronal hyperexcitability and an increased risk of seizures core.ac.uk. Conversely, increased activity of glutamate, an excitatory neurotransmitter, could further exacerbate excitatory transmission core.ac.uk. Tramadol and its metabolite M1 have been shown to inhibit GABAA receptors at high concentrations and NMDA receptors at clinical concentrations researchgate.netd-nb.info.
Studies using in vivo electrophysiology have shown that acute administration of tramadol can produce cellular signs of tolerance and dependence in Ventral Tegmental Area (VTA) dopaminergic neurons, characterized by initial inhibition followed by excitation nih.gov. This biphasic response suggests neuronal adaptation to tramadol's acute effects nih.gov.
Furthermore, research in the hippocampal formation has revealed molecular and cellular alterations associated with tramadol neurotoxicity, including increased oxidative stress, neuroinflammation, and changes in the expression of genes related to neurotoxicity, neuroinflammation, and neuromodulation nih.govresearchgate.net. Immunohistochemical analysis has shown increased glial fibrillary acidic protein (GFAP) and decreased cluster of differentiation 11b (CD11b) protein expression, suggesting opioid-induced astrogliosis and microgliosis nih.govresearchgate.net. Tramadol has also been linked to neuronal degeneration through apoptosis, with studies showing increased caspase-3 expression in the hippocampal formation and increased reactive oxygen species (ROS) and annexin (B1180172) V in PC12 cells exposed to tramadol nih.govresearchgate.net.
Table 1 summarizes some key molecular and cellular findings related to tramadol neurotoxicity and seizure pathogenesis.
| Mechanism | Cellular/Molecular Finding | Reference(s) |
| Monoamine Modulation | Increased brain concentrations of serotonin, norepinephrine, dopamine, histamine. nih.gov | nih.gov |
| Inhibition of serotonin and norepinephrine reuptake. drugbank.comcore.ac.uk | drugbank.comcore.ac.uk | |
| GABAergic/Glutamatergic Modulation | Potential inhibition of GABA release. core.ac.uk | core.ac.uk |
| Inhibition of GABAA receptors (high concentrations) and NMDA receptors (clinical concentrations). researchgate.netd-nb.info | researchgate.netd-nb.info | |
| Neuronal Adaptation (VTA-DA neurons) | Biphasic inhibitory/excitatory response (cellular tolerance/dependence). nih.gov | nih.gov |
| Oxidative Stress & Neuroinflammation | Increased serum hydrogen peroxide, hippocampal 8-hydroxydeoxyguanosine. nih.govresearchgate.net | nih.govresearchgate.netmdpi.com |
| Increased GFAP and decreased CD11b expression (astrogliosis, microgliosis). nih.govresearchgate.net | nih.govresearchgate.net | |
| Apoptosis | Increased caspase-3 expression in hippocampal formation. nih.gov | nih.gov |
| Increased ROS and annexin V in PC12 cells. researchgate.net | researchgate.net | |
| Synaptic Plasticity (Hippocampus) | Alterations in gene expression related to neurotoxicity, neuroinflammation, neuromodulation. nih.govresearchgate.net | nih.govresearchgate.net |
Research on Organ-Specific Toxicities: Hepatotoxicity and Renal Effects
Research indicates that tramadol can induce toxicity in specific organs, particularly the liver and kidneys, which are involved in its metabolism and excretion d-nb.inforesearchgate.net. Studies at the molecular and cellular levels have explored the mechanisms underlying these effects.
Hepatotoxicity associated with tramadol has been reported, and while the exact mechanism is not fully understood, it is thought to involve direct hepatocellular injury, potentially mediated by ischemia or mitochondrial toxicity nih.gov. Tramadol is metabolized in the liver primarily by CYP2D6 and CYP3A4 enzymes nih.gov. Studies using HepG2 cells have investigated the cytotoxic effects of tramadol and its M1 metabolite, suggesting the involvement of pathways like PI3K/AKT/mTOR in apoptosis induction tandfonline.com. Histopathological studies in rats have shown tramadol-induced alterations in liver tissue, including hydropic degeneration and congested central veins researchgate.net. Molecular analysis has revealed increased mRNA expression of the proapoptotic marker Bax and decreased expression of the antiapoptotic marker Bcl-2 in liver tissue, indicating that tramadol can induce apoptotic changes at the cellular level researchgate.net. Oxidative stress is also implicated in tramadol-induced hepatotoxicity, with studies showing increased malondialdehyde (MDA) levels and decreased antioxidant enzyme activities (GSH, SOD, CAT) in liver tissue researchgate.nettandfonline.com.
The kidneys are crucial for the excretion of tramadol and its metabolites, and renal injury has been linked to high doses or chronic administration nih.govmdpi.com. Research suggests that mitochondrial impairment and oxidative stress play a significant role in the mechanism of tramadol-related renal damage nih.gov. Studies in rats have shown that tramadol treatment leads to increased levels of reactive oxygen species (ROS), oxidized glutathione (B108866) (GSSG), lipid peroxidation, and protein carbonylation in kidney tissue, while decreasing total antioxidant capacity and reduced glutathione levels nih.gov. Histopathological findings include inflammation, necrosis, and tubular degeneration in the kidneys of tramadol-treated animals nih.gov. Molecular studies have also indicated an increase in proapoptotic markers like caspase-3 and NF-κB in renal tissue following tramadol administration mdpi.comnih.gov. Alterations in renal tubules, including vacuolation of cytoplasm, loss of nuclei, and destruction of the brush border, have been observed europeanreview.orgekb.eg.
Table 2 summarizes key molecular and cellular findings related to tramadol-induced hepatotoxicity and renal effects.
| Organ | Cellular/Molecular Finding | Reference(s) |
| Liver | Direct hepatocellular injury (proposed mechanism). nih.gov | nih.gov |
| Involvement of PI3K/AKT/mTOR pathways in apoptosis (in HepG2 cells). tandfonline.com | tandfonline.com | |
| Increased Bax mRNA expression, decreased Bcl-2 mRNA expression. researchgate.net | researchgate.net | |
| Increased MDA, decreased GSH, SOD, CAT activities (oxidative stress). researchgate.nettandfonline.com | researchgate.nettandfonline.com | |
| Kidney | Mitochondrial impairment and oxidative stress. nih.gov | nih.gov |
| Increased ROS, GSSG, lipid peroxidation, protein carbonylation. nih.gov | nih.gov | |
| Decreased total antioxidant capacity, reduced glutathione. nih.gov | nih.gov | |
| Increased caspase-3 and NF-κB expression. mdpi.comnih.gov | mdpi.comnih.gov | |
| Vacuolation of cytoplasm, loss of nuclei, brush border destruction in renal tubules. europeanreview.orgekb.eg | europeanreview.orgekb.eg |
Investigating Developmental and Reproductive Toxicity Mechanisms
Research has explored the potential for tramadol to induce developmental and reproductive toxicity at the molecular and cellular levels. Studies in animal models have provided insights into these mechanisms.
Regarding developmental toxicity, prenatal exposure to tramadol in mice has been associated with neurodegenerative changes in the developing brain, including apoptotic changes in the cerebral cortex of neonates tandfonline.com. Cellular blebbing, cytoplasmic vacuolation, nuclear fragmentation, and pyknosis have been observed in neuronal cells tandfonline.com. The proposed mechanism involves tramadol's ability to damage cellular structures and initiate apoptosis through both intrinsic and extrinsic pathways tandfonline.com. Studies have also reported global shrinkage and disrupted cellular organization in the cerebral and cerebellar cortices of fetuses exposed to tramadol, along with increased expression of amyloid precursor protein (APP) tandfonline.com.
In terms of reproductive toxicity, studies in female rats have shown that tramadol exposure can lead to ovarian damage and reproductive dysfunction mdpi.comtnhjph.com. This toxicity is associated with oxidative stress, characterized by increased MDA levels and decreased antioxidant enzyme activities (GSH, SOD) in ovarian tissue mdpi.com. Tramadol has also been shown to disrupt the histological structure of the ovaries mdpi.com. In male rats, tramadol has been linked to testicular toxicity, primarily through the induction of oxidative stress and apoptosis in spermatocytes nih.govresearchgate.net. This involves the formation of free radicals, leading to lipid peroxidation and damage to mitochondrial membrane integrity, ultimately causing spermatogenic cell death nih.gov. Studies have observed decreased sperm count and motility, and increased abnormal sperm morphology in tramadol-treated rats nih.gov.
Table 3 summarizes key molecular and cellular findings related to tramadol's developmental and reproductive toxicity.
| Toxicity Type | Cellular/Molecular Finding | Reference(s) |
| Developmental | Apoptotic changes in neonatal cerebral cortex (cellular blebbing, vacuolation, nuclear fragmentation, pyknosis). tandfonline.com | tandfonline.com |
| Damage to cellular structures, initiation of apoptosis (intrinsic/extrinsic pathways). tandfonline.com | tandfonline.com | |
| Global shrinkage and disrupted cellular organization in fetal cerebral/cerebellar cortices. tandfonline.com | tandfonline.com | |
| Increased amyloid precursor protein (APP) expression in fetal brain. tandfonline.com | tandfonline.com | |
| Reproductive | Ovarian damage and dysfunction. mdpi.comtnhjph.com | mdpi.comtnhjph.com |
| (Female) | Oxidative stress in ovarian tissue (increased MDA, decreased GSH, SOD). mdpi.com | mdpi.com |
| Disrupted ovarian histological structure. mdpi.com | mdpi.com | |
| Reproductive | Testicular toxicity (oxidative stress, apoptosis in spermatocytes). nih.govresearchgate.net | nih.govresearchgate.net |
| (Male) | Free radical formation, lipid peroxidation, mitochondrial damage, spermatogenic cell death. nih.gov | nih.gov |
| Decreased sperm count and motility, increased abnormal morphology. nih.gov | nih.gov |
Neurobiological Mechanisms of Abuse Potential and Dependence Formation Related to (-)-Tramadol
The abuse potential and dependence formation associated with tramadol are complex and involve its interaction with the brain's reward system nih.govresearchgate.net. While (+)-tramadol and its metabolite (+)-M1 are primarily responsible for the μ-opioid receptor activation, which contributes to the rewarding effects, this compound's role in monoamine reuptake inhibition also plays a part nih.govdrugbank.comgazimedj.com.
Tramadol's rewarding effects are mediated, in part, by the activation of μ-opioid receptors nih.gov. This activation can lead to an increase in dopamine levels in the nucleus accumbens, a key region in the brain's reward pathway nih.govresearchgate.net. Studies have shown that tramadol can enhance brain activity associated with reward anticipation in the nucleus accumbens researchgate.net.
At the cellular level, acute tramadol administration can induce tolerance and dependence in VTA dopaminergic neurons, which are central to the reward system nih.gov. Long-term administration can lead to global brain changes in regions mediating addiction nih.gov. Molecular and cellular modifications within the reward system following chronic opiate administration are thought to reflect memory formation for drug effects nih.gov.
Research has also investigated the role of other molecular players in tramadol dependence. For instance, studies have assessed the effect of tramadol on Tyrosine Kinase B (Trk-B) receptor levels in brain regions like the amygdala and nucleus accumbens, which are implicated in the reward system and dependence jimc.ir. Alterations in Trk-B levels have been observed following both acute and chronic tramadol treatment in rats jimc.ir.
Table 4 summarizes some neurobiological mechanisms related to tramadol's abuse potential and dependence formation.
| Mechanism | Cellular/Molecular Finding | Reference(s) |
| μ-Opioid Receptor Activation | (+)-M1 has highest affinity for μ-opioid receptor; (+)-tramadol also binds. drugbank.comnih.gov | drugbank.comnih.gov |
| Dopaminergic System Modulation | Increased dopamine levels in the nucleus accumbens. nih.govresearchgate.net | nih.govresearchgate.net |
| Neuronal Adaptation (VTA-DA neurons) | Cellular tolerance and dependence observed acutely. nih.gov | nih.gov |
| Brain Reward Pathway Involvement | Activation of nucleus accumbens associated with reward anticipation. researchgate.net | researchgate.net |
| Molecular and cellular modifications in reward system with chronic use. nih.gov | nih.gov | |
| Other Molecular Players (e.g., Trk-B receptor) | Altered Trk-B levels in amygdala and nucleus accumbens following tramadol treatment. jimc.ir | jimc.ir |
Advanced Analytical Methodologies for Enantiomeric Determination of Tramadol
Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation
Chiral HPLC is a well-established technique for separating enantiomers. The separation relies on the transient diastereomeric complexes formed between the enantiomers and a chiral stationary phase (CSP) or a chiral additive in the mobile phase. For the enantioseparation of tramadol (B15222), direct methods utilizing CSPs are commonly employed.
Various chiral stationary phases have been successfully applied for the resolution of tramadol enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) (e.g., Chiralpak AD, Lux Cellulose-4), have demonstrated efficacy in separating (+)- and (-)-tramadol. wikipedia.orgmassbank.eunih.govchem960.comuni.lu Studies have explored both normal-phase and reversed-phase conditions with these columns. massbank.eu
Mobile phase composition is critical for achieving optimal enantioseparation. Typical mobile phases include mixtures of organic solvents like hexane (B92381), ethanol (B145695), methanol, and acetonitrile, often with the addition of modifiers such as diethylamine (B46881) or formic acid to adjust elution and improve peak shape. wikipedia.orgmassbank.euchem960.comuni.luuni.lunih.gov For instance, a mobile phase composed of isohexane-ethanol-diethylamine (97:2.8:0.1, v/v) on a Chiralpak AD column achieved separation of tramadol enantiomers. wikipedia.org Another method utilized ethanol-water-diethylamine (80:20:0.1, v/v/v) on an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) CSP for the simultaneous separation of tramadol and its O-desmethyl metabolite enantiomers. massbank.eu Acetonitrile:methanol:diethylamine:formic acid (99:1.0:0.1:0.1% v/v/v/v) on a Chiralpak-ASH column has also been reported for simultaneous enantiomeric separation of tramadol and ezetimibe (B1671841). uni.lunih.gov
HPLC methods for tramadol enantiomers are often coupled with detectors such as UV or fluorescence detectors. wikipedia.orgchem960.comuni.lu Fluorescence detection can offer increased sensitivity. chem960.comuni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantiomer Quantification in Biological Matrices
LC-MS/MS is a powerful technique for the sensitive and selective quantification of tramadol enantiomers and their metabolites in complex biological matrices like blood and plasma. This approach combines the separation power of chiral liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
Sample preparation is a crucial step in LC-MS/MS analysis of biological samples to remove matrix interferences and concentrate the analytes. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. wikipedia.orgnih.gov One method described LLE under basic conditions (pH 11) for extracting tramadol enantiomers and metabolites from whole blood. Another study utilized SPE on butyl silica (B1680970) cartridges for plasma and urine samples. wikipedia.org
Chiral columns compatible with LC-MS/MS are necessary for enantiomeric separation. Alpha-1-acid glycoprotein (B1211001) (AGP) columns and polysaccharide-based columns like Chiralpak AD have been used for the enantioseparation of tramadol and its metabolites prior to MS/MS detection. nih.gov
LC-MS/MS methods involve monitoring specific precursor-product ion transitions for each enantiomer and metabolite in multiple reaction monitoring (MRM) mode, which provides high selectivity. The use of stable isotope-labeled internal standards is common for accurate quantification. nih.gov
Validation of LC-MS/MS methods for enantiomer quantification in biological matrices involves evaluating parameters such as selectivity, matrix effects, linearity, limit of quantitation (LOQ), limit of detection (LOD), precision (repeatability and intermediate precision), accuracy, dilution integrity, carry-over, and stability. nih.gov Reported validation data for LC-MS/MS methods for tramadol enantiomers in biological matrices show good linearity, sensitivity (low LOQs), and acceptable precision and accuracy. nih.gov
Here is an example of validation data points from a study quantifying tramadol enantiomers and metabolites in human whole blood using LC-MS/MS:
| Analyte Enantiomer | Calibration Range (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Repeatability (%) | Intermediate Precision (%) | Accuracy (%) |
| (+)-Tramadol | 0.25 - 250 | 0.125 | 2-6 | 2-7 | 83-114 |
| This compound | 0.25 - 250 | 0.125 | 2-6 | 2-7 | 83-114 |
| (+)-ODT | 0.25 - 250 | 0.125 | 2-6 | 2-7 | 83-114 |
| (-)-ODT | 0.25 - 250 | 0.125 | 2-6 | 2-7 | 83-114 |
| (+)-NDT | 0.25 - 250 | 0.250 | 2-6 | 2-7 | 83-114 |
| (-)-NDT | 0.25 - 250 | 0.250 | 2-6 | 2-7 | 83-114 |
| (+)-NODT | 0.25 - 250 | 0.500 | 2-6 | 2-7 | 83-114 |
| (-)-NODT | 0.25 - 250 | 0.500 | 2-6 | 2-7 | 83-114 |
Note: ODT = O-desmethyltramadol, NDT = N-desmethyltramadol, NODT = N,O-didesmethyltramadol. The precision and accuracy ranges are for all eight enantiomers.
Another study using LC-MS for tramadol and O-desmethyltramadol enantiomers in plasma reported LODs of 1 ng/mL and 1.3 ng/mL, and LOQs of 3 ng/mL and 4 ng/mL, respectively. nih.gov Intra- and inter-assay precision showed relative standard deviations less than 10% for high controls and less than 20% for low controls. nih.gov
Development and Validation of Chiral Capillary Electrophoresis Methods
Capillary Electrophoresis (CE) is an alternative technique for chiral separations, offering advantages such as high efficiency, low solvent consumption, and rapid analysis times. Chiral separation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE).
Various chiral selectors have been investigated for the enantioseparation of tramadol by CE, with cyclodextrins (CDs) and their derivatives being the most widely used. Highly sulfated cyclodextrins (HS-CDs), carboxymethyl-β-CD (CM-β-CD), and sulfobutylether-β-CD (SBE-β-CD) have shown effectiveness in resolving tramadol enantiomers.
Method development in chiral CE involves optimizing parameters such as the type and concentration of the chiral selector, BGE concentration and pH, applied voltage, and capillary temperature to achieve satisfactory resolution and migration times. Experimental design methodologies, such as factorial designs, can be applied to systematically optimize these parameters and evaluate their interactions.
Studies have demonstrated that different types of HS-CDs (α, β, and γ) can resolve tramadol enantiomers, with HS-γ-CD often providing better resolution. The concentration of the chiral selector influences the resolution. The pH of the BGE also plays a significant role, particularly for ionizable analytes like tramadol.
Validation of chiral CE methods for tramadol enantiomers includes assessing parameters such as precision, linearity, accuracy, detectability (LOD and LOQ), and robustness. A developed CE method using CM-β-CD as the chiral selector was reported to be linear over a specific concentration range and successfully applied to pharmaceutical formulations. Another CE method using SBE-β-CD achieved baseline separation of tramadol and several of its metabolites.
Application of Enantioselective Methods in Environmental and Forensic Toxicology Research
Enantioselective analytical methods are increasingly important in environmental and forensic toxicology due to the potential for enantiomer-specific fate and effects in the environment and different pharmacological/toxicological profiles in biological systems. chem960.com
In environmental toxicology, enantioselective methods are used to study the occurrence, distribution, and transformation of chiral pharmaceuticals like tramadol in environmental matrices such as wastewater. chem960.comuni.lu These studies help assess the environmental impact and potential enantioselective biodegradation of such compounds. An enantioselective LC-fluorescence detection method using a Lux Cellulose-4 column was developed and validated for the quantification of tramadol and its metabolites (N-desmethyltramadol and O-desmethyltramadol) in wastewater samples. chem960.comuni.lu The method demonstrated good linearity and detection/quantification limits for the enantiomers in this matrix. chem960.comuni.lu
In forensic toxicology, enantioselective analysis of tramadol in biological samples (e.g., blood, post-mortem specimens) can provide valuable information for interpreting drug concentrations, especially in cases of impaired driving or overdose. The enantiomer ratios of tramadol and its metabolites can be influenced by factors such as the time since administration and individual metabolic capacity (e.g., CYP2D6 genotype). Enantioselective LC-MS/MS methods are particularly useful in forensic toxicology due to their sensitivity and ability to quantify multiple analytes simultaneously in complex biological matrices. Such methods have been applied to analyze samples from healthy volunteers and forensic cases to evaluate the relationship between enantiomer concentrations, ratios, and factors relevant to forensic interpretation.
Structure Activity Relationship Sar Studies of Tramadol and Its Analogues
Elucidation of Stereochemical Determinants for Noradrenaline Reuptake Inhibition
Studies utilizing techniques such as fast cyclic voltammetry in brain slices, like the locus coeruleus, have demonstrated that while racemic tramadol (B15222) and both its enantiomers can increase stimulated norepinephrine (B1679862) efflux, only (-)-tramadol significantly blocks norepinephrine reuptake. nih.gov This suggests a specific stereochemical requirement for the interaction with the norepinephrine transporter that is met by the (-)-configuration.
Comparative SAR of this compound, (+)-Tramadol, and Their Respective Metabolites
Tramadol undergoes significant metabolism in the liver, primarily via cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. wikipedia.orgfrontiersin.orgnih.govpatsnap.com The main active metabolite is O-desmethyltramadol (O-DSMT), also known as M1, which is formed by O-demethylation, predominantly catalyzed by CYP2D6. wikipedia.orgfrontiersin.orgnih.govpatsnap.comwikipedia.org N-desmethyltramadol (M2) is another metabolite, formed by N-demethylation, mainly catalyzed by CYP2B6 and CYP3A4. frontiersin.org Further metabolism can lead to metabolites like N,O-didesmethyltramadol (M5). wikipedia.org
The comparative SAR of tramadol enantiomers and their metabolites highlights the distinct roles of each compound:
This compound: Primarily responsible for inhibiting noradrenaline reuptake. wikipedia.orgthermofisher.comnih.govijcrt.org It also exhibits some μ-opioid receptor agonism, although weaker than (+)-tramadol. wikipedia.org
(+)-Tramadol: Primarily responsible for inhibiting serotonin (B10506) reuptake and has a higher affinity for the μ-opioid receptor than this compound. wikipedia.orgthermofisher.comijcrt.org
O-desmethyltramadol (O-DSMT): This metabolite is a significantly more potent μ-opioid receptor agonist than both tramadol enantiomers, with studies indicating a 200-fold wikipedia.orgfrontiersin.org to 300-fold frontiersin.org or even up to 700-fold wikipedia.org higher affinity for the μ-opioid receptor compared to the parent drug. The (+)-O-desmethyltramadol enantiomer is the main contributor to the opioid activity. frontiersin.orgwikipedia.orgresearchgate.net While (+)- and (-)-O-desmethyltramadol are generally inactive as serotonin reuptake inhibitors, (-)-O-desmethyltramadol retains activity as a noradrenaline reuptake inhibitor. wikipedia.org
N-desmethyltramadol: Considered less pharmacologically active compared to O-desmethyltramadol and the parent drug in terms of opioid receptor agonism. wikipedia.org
A summary of the primary activities of tramadol enantiomers and their key metabolites is presented in the table below:
| Compound | μ-Opioid Receptor Agonism | Serotonin Reuptake Inhibition | Noradrenaline Reuptake Inhibition |
| This compound | Weak | Weak/Inactive | Potent |
| (+)-Tramadol | Moderate | Potent | Weak/Inactive |
| (+)-O-desmethyltramadol | Very Potent | Inactive | Weak/Inactive |
| (-)-O-desmethyltramadol | Moderate | Inactive | Potent |
| N-desmethyltramadol | Low/Inactive | Low/Inactive | Low/Inactive |
Note: This table summarizes primary activities based on available research and may not reflect all potential interactions or species differences.
Rational Design and Synthesis of Enantiomer-Specific Tramadol Derivatives with Enhanced Selectivity
The distinct pharmacological profiles of the tramadol enantiomers have spurred interest in the rational design and synthesis of enantiomer-specific derivatives with enhanced selectivity for particular targets, such as the noradrenaline transporter or μ-opioid receptor. The goal is to potentially develop new analgesic agents with more targeted mechanisms of action and potentially improved therapeutic profiles.
Rational design approaches often involve modifying the chemical structure of the tramadol scaffold while considering the stereochemical requirements for binding to specific receptors or transporters. Molecular modeling and docking studies play a crucial role in predicting how structural modifications might affect binding affinity and selectivity. researchgate.netnrfhh.com
For instance, studies have explored modifications to the N-substituent and the cyclohexyl ring of the tramadol structure to identify derivatives with altered activity and selectivity. researchgate.net The meta position of the substituent in the phenyl ring has been highlighted as crucial for interaction with the μ-opioid receptor. unict.it
The synthesis of enantiomerically pure tramadol derivatives is essential for studying their specific pharmacological activities. Methods for preparing enantiomers of tramadol and its metabolites, such as O-desmethyltramadol, have been developed, often involving chiral resolution techniques. google.com
Conformational Analysis and Molecular Modeling of this compound for Receptor Binding
Conformational analysis and molecular modeling techniques are valuable tools for understanding how this compound interacts with its biological targets at a molecular level. These methods can provide insights into the preferred conformations of this compound and how these conformations facilitate binding to the noradrenaline transporter and opioid receptors. nrfhh.comfrontiersin.orgmdpi.com
Molecular docking studies can predict the binding orientation and affinity of this compound to the binding sites of these proteins. nrfhh.comfrontiersin.org By analyzing the interactions between this compound and specific amino acid residues in the binding pocket, researchers can gain a better understanding of the structural determinants of binding and selectivity. For example, studies on the norepinephrine transporter have revealed that the substrate noradrenaline binds deep within the central binding pocket, with its amine group interacting with a conserved aspartate residue. researchgate.net This region is considered a determinant for norepinephrine-specific reuptake inhibition. researchgate.net
Molecular dynamics simulations can further explore the dynamic behavior of this compound and its target proteins, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. frontiersin.orgnih.gov These computational approaches complement experimental SAR studies and aid in the rational design of new compounds with improved properties.
Enantioselective Synthesis and Chiral Technologies for Tramadol Production in Research
Chiral Resolution Techniques for Separating Tramadol (B15222) Enantiomers
Chiral resolution is a crucial technique for obtaining chirally pure enantiomers from a racemic mixture. For tramadol, which exists as a racemate of trans enantiomers, (1R,2R)-(+)-Tramadol and (1S,2S)-(-)-Tramadol, various methods have been explored for their separation in research settings researchgate.netresearchgate.net.
One common approach involves the formation of diastereomeric salts with a chiral resolving agent. Di-p-toluoyl-tartaric acid (DTTA) has been demonstrated as an effective resolving agent for separating (±)-Tramadol, yielding both enantiomers in high chemical and optical purities researchgate.net. This method requires the use of both antipodes of DTTA to isolate both (+)- and (-)-Tramadol researchgate.net.
Chromatographic techniques, particularly chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), are widely used analytical and preparative methods for separating tramadol enantiomers. Studies have investigated the use of various chiral stationary phases (CSPs) and chiral selectors for this purpose.
Interactive Table 1: Chiral Separation of Tramadol Enantiomers by Chromatography
| Technique | Chiral Stationary Phase/Selector | Mobile Phase Conditions | Key Findings | Source |
| Capillary Electrophoresis | Highly sulfated cyclodextrins (HS-CDs) | Phosphate buffer pH 7.0 | HS-γ-CD showed better resolution; separation achieved at low concentration. scispace.com | scispace.com |
| Capillary Electrophoresis | Carboxymethyl-β-CD (CM-β-CD) | 25 mM sodium tetraborate (B1243019) buffer pH 11.0, 5 mM CM-β-CD | Method developed for chiral separation. researchgate.net | researchgate.net |
| HPLC | Lux Cellulose-4 column | 0.1% diethylamine (B46881) in hexane (B92381) and ethanol (B145695) (96:4, v/v) | Achieved separation of tramadol and metabolite enantiomers. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| HPLC | Chiralpak-ASR chiral column | MeCN, MeOH (99:1.0 % v/v) with 0.1% formic acid, 0.1% DEA | Good enantioresolution of tramadol and ezetimibe (B1671841) enantiomers. jsmcentral.org | jsmcentral.org |
Capillary electrophoresis using highly sulfated cyclodextrins, such as HS-γ-CD, has shown effectiveness in resolving tramadol enantiomers, with better resolution observed at pH 7.0 scispace.com. The concentration and type of cyclodextrin (B1172386) significantly influence the separation scispace.com. Carboxymethyl-β-CD has also been used as a chiral selector in CE for tramadol enantiomer separation researchgate.net.
Chiral HPLC methods utilizing polysaccharide-based CSPs, like Lux Cellulose-4 and Chiralpak-ASR, have been developed for the enantioseparation of tramadol, sometimes simultaneously with its metabolites or other drugs mdpi.comresearchgate.netjsmcentral.org. These methods involve optimizing mobile phase composition, including organic modifiers, buffers, and chiral additives, to achieve adequate resolution and enantioselectivity mdpi.comjsmcentral.org.
Development of Scalable Enantioselective Synthesis Methods for Research and Pre-clinical Studies
Developing scalable methods for producing chirally pure this compound is essential for providing sufficient material for extensive research and pre-clinical studies. While the provided information primarily discusses analytical separation and general synthesis, the principles of scalability are inherent in transitioning from laboratory-scale research to larger production.
The resolution of racemic tramadol using chiral acids like DTTA can be scaled up, provided the crystallization and isolation of the diastereomeric salts are efficient and reproducible on a larger scale researchgate.net. The ability to recover and reuse the resolving agent is also a factor in the economic viability of a scalable resolution process.
For asymmetric synthesis routes, scalability depends on the efficiency of the chiral catalyst or auxiliary, the reaction conditions, and the ease of isolation and purification of the enantiomerically enriched product. Research into optimizing reaction parameters and exploring alternative, more environmentally friendly solvents, such as cyclopentyl methyl ether (CPME) in Grignard reactions, can contribute to developing scalable processes researchgate.net.
The development of analytical methods capable of handling larger sample volumes and higher concentrations is also crucial for monitoring the progress and enantioselectivity of scalable synthesis or resolution processes mdpi.com.
Impurity Profiling and Chiral Purity Assessment in Research Batches
Ensuring the chemical and chiral purity of this compound is paramount for accurate research findings and reliable pre-clinical data. Impurity profiling involves identifying and quantifying process-related impurities and degradation products that may be present in research batches jocpr.comresearchgate.net. Chiral purity assessment specifically determines the proportion of the desired enantiomer relative to the undesired one.
Chromatographic methods, including HPLC and GC, coupled with sensitive detectors like MS/MS or fluorescence detectors, are widely used for impurity profiling and chiral purity assessment mdpi.comresearchgate.netd-nb.info. These methods allow for the separation and detection of tramadol enantiomers and various impurities, such as N-desmethyltramadol, O-desmethyltramadol, and potential dehydration products mdpi.comresearchgate.netjocpr.comd-nb.info.
The development and validation of specific analytical methods are necessary to accurately quantify impurities and assess enantiomeric excess (ee) or enantiomeric ratio (ER) mdpi.comjsmcentral.orgresearchgate.net. Method validation typically includes evaluating parameters such as selectivity, accuracy, precision, linearity, detection limits, and quantification limits mdpi.comresearchgate.netresearchgate.net. For instance, a validated enantioselective LC-FD method using a Lux Cellulose-4 column was developed for quantifying tramadol and metabolite enantiomers in environmental samples, demonstrating good accuracy and precision mdpi.comresearchgate.net.
Interactive Table 2: Analytical Methods for Impurity Profiling and Chiral Purity Assessment
| Technique | Column/Methodology | Analytes | Key Analytical Parameters | Source |
| HPLC-UV | C18 XTerra column, precolumn derivatization for impurity | Tramadol HCl, Impurities A, B, C | Linearity, precision, accuracy for impurities and tramadol HCl. researchgate.net | researchgate.net |
| LC-MS/MS | ODS column | Tramadol, O-desmethylate, N-desmethylate, etc. | High sensitivity and selectivity; separation needed for ODT and NDT. d-nb.info | d-nb.info |
| LC-Fluorescence | Lux Cellulose-4 column | Tramadol, N-desmethyltramadol, O-desmethyltramadol enantiomers | Selective, accurate, linear quantification of enantiomers. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Headspace GC-FID | DB-624 column | 2-chloropropane (B107684) (genotoxic impurity) | Reliable and specific detection and monitoring of a specific impurity. ijstr.org | ijstr.org |
| Capillary Electrophoresis | Sulfated β‐CD and carboxymethyl‐α‐CD | Tramadol and related impurities, chiral impurity | Quantification of chiral impurity and related impurities at low levels with acceptable accuracy and precision. researchgate.net | researchgate.net |
Control of impurities, including genotoxic impurities like 2-chloropropane which can be introduced during synthesis, is a critical aspect of quality control in research batches ijstr.org. Headspace gas chromatography has been developed for the detection and monitoring of such volatile impurities ijstr.org.
The assessment of chiral purity is often performed using direct or indirect chiral chromatographic methods. Direct methods utilize chiral stationary phases that interact differently with the enantiomers, leading to their separation jsmcentral.org. Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on an achiral column researchgate.net. The validated analytical methods ensure that the levels of the undesired enantiomer and other impurities are within acceptable limits for research applications.
Future Directions and Emerging Research Avenues for Tramadol
Investigation of (-)-Tramadol in Neuroinflammatory and Neurodegenerative Conditions
Emerging research is exploring the potential involvement of this compound in neuroinflammatory and neurodegenerative processes. Studies suggest that tramadol (B15222) may possess neurotoxic potential, particularly with misuse, overdose, or chronic use core.ac.uk. This neurotoxicity might be mediated through mechanisms involving oxidative stress, neuroinflammation, and neurotransmitter dysregulation core.ac.uk. Research in rats has shown that both acute and chronic exposure to tramadol can induce neuroinflammation and morphological alterations in neuronal cells mdpi.com. Chronic tramadol administration has been linked to neurodegeneration in various brain regions, including the hippocampus, cerebral cortex, cerebellum, and basal ganglia, potentially contributing to impairments in learning, memory, behavior, and motor function bohrium.comresearchgate.net. The neurotoxicity appears to be associated with neurodegenerative pathways such as autophagy, apoptosis, and inflammation mediated by astrogliosis and microgliosis researchgate.net. Studies have demonstrated increased oxidative stress damage and histopathological changes, including neurodegeneration and microglial activation, in response to tramadol exposure mdpi.com.
Specific findings related to neuroinflammation and neurodegeneration include:
Upregulation of STAT3 expression, associated with neuroinflammation, neuronal degeneration, and astrogliosis, observed in studies with tramadol mdpi.com.
Increased expression of caspase-3, an apoptosis biomarker, suggesting that tramadol may induce neuronal degeneration through apoptosis as a consequence of neuroinflammation mdpi.com.
Increased glial fibrillary acidic protein (GFAP) and decreased cluster of differentiation 11b (CD11b) protein expression, indicating opioid-induced astrogliosis and microgliosis mdpi.com.
Chronic tramadol administration producing impaired motor functions, increased oxidative stress, neuroinflammation, and altered neurotransmitter levels in experimental rat models, leading to Parkinson's disease-like symptoms mdsabstracts.org.
These findings highlight the need for further investigation into the precise mechanisms by which this compound interacts with neuroinflammatory and neurodegenerative pathways and whether specific enantiomers play differential roles.
Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate this compound Actions
Omics technologies, such as proteomics and metabolomics, are being applied to gain a more comprehensive understanding of the molecular mechanisms underlying this compound's effects and toxicity. These approaches can reveal global changes in protein and metabolite profiles in biological systems exposed to the compound.
A study utilizing TMT-labeled quantitative proteomics and untargeted metabolomics in the serum of mice exposed to chronic tramadol revealed significant changes in both proteomic and metabolomic profiles nih.govresearchgate.net.
Key findings from omics studies include:
Proteomic Analysis: Identified 31 differentially expressed serum proteins in tramadol-treated mice, with 9 increased and 22 decreased nih.gov. These dysregulated proteins were mainly associated with enzyme inhibitors, mitochondria, and cytoskeleton, and were primarily involved in protein digestion and absorption pathways nih.gov.
Metabolomic Analysis: Revealed differential expressed metabolites primarily involved in protein ingestion and absorption, fatty acid biosynthesis, steroid hormone biosynthesis, and bile secretion nih.gov.
Integrated Analysis: Showed that protein digestion and absorption was a common enrichment pathway when integrating proteomic and metabolomic data nih.gov.
These studies demonstrate the power of omics technologies in uncovering complex molecular changes induced by this compound, providing insights into its toxicological mechanisms and potentially identifying novel pathways affected by the compound nih.gov. Further application of these technologies could help differentiate the effects of this compound from its metabolites and the racemic mixture.
Advanced Research on Biomarkers for Predicting Response and Mitigating Toxicity of this compound
Identifying biomarkers that can predict patient response to this compound and indicate the potential for toxicity is a critical area of future research. Such biomarkers could facilitate personalized treatment approaches and help mitigate adverse effects.
Research has begun to explore potential biomarkers related to tramadol exposure and its effects. Studies in rats have evaluated selected biomarkers, including hematological parameters, sperm count, and indicators of kidney and liver damage, following tramadol administration journalbji.comresearchgate.net. Changes in these parameters were observed, suggesting their potential as indicators of toxicity journalbji.comresearchgate.net. For instance, significant decreases in white blood cell, platelet, and lymphocyte counts were noted journalbji.com. Biochemical markers related to liver and kidney function, such as AST, ALT, and bicarbonate, also showed significant changes journalbji.com.
Omics technologies discussed in the previous section also hold promise for biomarker discovery. Changes in specific protein and metabolite profiles identified through proteomics and metabolomics could serve as potential biomarkers for predicting response or indicating toxicity nih.gov. For example, the differentially expressed serum proteins and metabolites found in mice exposed to tramadol could be investigated further as potential biomarkers in humans nih.gov.
常见问题
What analytical methods are recommended for quantifying (-)-Tramadol and its metabolites in biological samples?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is the gold standard for quantifying this compound and its metabolites (e.g., N-desmethyl-tramadol) in urine or plasma. This method minimizes matrix effects and improves precision. Key parameters include reversed-phase chromatography (C18 column), gradient elution (e.g., 0.1% formic acid in water/acetonitrile), and multiple reaction monitoring (MRM) for transitions like m/z 264→58 (Tramadol) and 250→58 (N-desmethyl-tramadol). Validation should follow FDA guidelines, assessing linearity (10–2000 µg/L), recovery (>85%), and precision (RSD <10%) .
How can researchers address pharmacokinetic variability in this compound due to genetic polymorphisms?
Answer: Genetic variability in CYP2D6 (responsible for O-demethylation) and CYP3A4 (for N-demethylation) significantly impacts Tramadol’s efficacy and toxicity. To mitigate this:
- Genotype-phenotype correlation studies: Stratify participants by CYP2D6 metabolizer status (e.g., poor, intermediate, extensive) using PCR-based genotyping.
- Phenotypic probes: Administer a test dose of Tramadol and measure metabolite ratios (e.g., O-desmethyl-tramadol/tramadol) in plasma to infer enzymatic activity.
- Population pharmacokinetic modeling: Use nonlinear mixed-effects models (NONMEM) to account for covariates like age, weight, and CYP2D6 activity .
What methodologies are effective in resolving contradictions in clinical trial data on this compound’s efficacy?
Answer: Inconsistent findings (e.g., varying efficacy in premature ejaculation trials) arise from heterogeneous dosing, study designs, and outcome measures. Solutions include:
- Dose-ranging studies: Use adaptive trial designs to identify the minimal effective dose (e.g., 50 mg vs. 100 mg) while controlling for side effects.
- Standardized endpoints: Adopt validated metrics like intravaginal ejaculatory latency time (IELT) with blinded adjudication.
- Meta-regression: Analyze pooled data to adjust for covariates (e.g., baseline pain severity, CYP2D6 status) and quantify heterogeneity (I² statistic) .
What are the established metabolic pathways of this compound in preclinical models?
Answer: In rats and dogs, Tramadol undergoes six primary pathways:
O-demethylation (CYP2D6-mediated) to O-desmethyl-tramadol (active metabolite).
N-demethylation (CYP3A4/B5) to N-desmethyl-tramadol.
Cyclohexyl hydroxylation (CYP2B6/2C19).
Glucuronidation/sulfation of hydroxylated metabolites.
N-oxidation to Tramadol-N-oxide.
Dehydration of hydroxylated intermediates.
Preclinical studies should quantify these metabolites using radiometric assays or high-resolution MS .
How can chemometric approaches enhance simultaneous quantification of this compound with co-administered drugs?
Answer: Partial least squares (PLS) regression and principal component regression (PCR) are effective for analyzing multicomponent formulations (e.g., Tramadol + Paracetamol). Key steps:
- Spectral preprocessing: Apply Savitzky-Golay smoothing or derivative spectroscopy to UV-Vis data.
- Variable selection: Use genetic algorithms to identify optimal wavelength ranges.
- Validation: Compare root mean squared error of prediction (RMSEP) and R² values for PLS vs. PCR. PLS typically outperforms PCR in validation datasets due to better handling of collinearity .
What systematic review frameworks are suitable for assessing this compound misuse epidemiology?
Answer: Follow the Arksey and O’Malley framework for scoping reviews:
Define research questions (e.g., prevalence, risk factors).
Search databases (PubMed, Embase, PsycINFO) using MeSH terms like “Tramadol abuse” AND “Africa.”
Screen studies with PRISMA-ScR criteria, excluding non-peer-reviewed sources.
Extract data into evidence tables (e.g., study design, sample size, outcomes).
Map findings using thematic analysis or meta-aggregation .
What experimental designs minimize bias in assessing this compound’s off-label antidepressant effects?
Answer: Retrospective data mining of patient-reported outcomes (PROs) offers insights while avoiding trial biases:
- Source: Analyze structured and unstructured data from platforms like Drugs.com using natural language processing (NLP).
- Signal detection: Apply disproportionality analysis (e.g., proportional reporting ratio) to identify Tramadol’s antidepressant signals vs. SSRIs.
- Confounding adjustment: Use propensity score matching to balance covariates (e.g., age, comorbidities) between Tramadol and comparator groups .
What factors influence this compound’s abuse potential in preclinical models?
Answer: Rodent models assess dependence via:
- Conditioned place preference (CPP): Measure time spent in Tramadol-paired chambers.
- Self-administration: Evaluate lever-pressing frequency for Tramadol infusions.
- Withdrawal assays: Monitor jumping or tremor frequency after naloxone challenge.
Key findings: Tramadol’s abuse liability is lower than morphine but dose-dependently increases dopamine in the nucleus accumbens .
How can researchers optimize this compound dosing in combination therapies for postoperative pain?
Answer: Use propensity score matching (PSM) to compare regimens (e.g., Tramadol + NSAIDs vs. Tramadol + butorphanol):
- Covariates: Match patients by age, surgery type, and baseline pain scores.
- Outcomes: Assess visual analog scale (VAS) scores and rescue analgesia requirements.
- Analysis: Calculate standardized mean differences (SMD) post-matching to ensure balance. PSM reduces selection bias in retrospective cohorts .
What are the key considerations in designing RCTs for this compound in cancer pain?
Answer:
- Blinding: Use double-dummy designs when comparing Tramadol to active controls (e.g., morphine).
- Dose titration: Start at 50 mg every 4–6 hours, escalating to 400 mg/day based on response.
- Outcome measures: Include ≥30% pain reduction (NIH PROMIS criteria) and adverse event rates (e.g., nausea, dizziness).
- Ethics: Predefine stopping rules for respiratory depression (SaO₂ <90%) .
How do analytical techniques like surfactant-assisted microextraction improve this compound detection?
Answer: Surfactant-assisted directly suspended droplet microextraction (SA-DSDME) enhances sensitivity:
- Procedure: Mix urine with Triton X-100, stir with 1-octanol microdroplet, and analyze via GC-FID.
- Optimization: Use Box-Behnken design to optimize pH (8–9), salt content (10% NaCl), and extraction time (15 min).
- Performance: Achieve limits of detection (LOD) of 2.5 µg/L with preconcentration factors >400 .
What are the implications of this compound’s dose-dependent half-life in overdose toxicokinetics?
Answer: In overdoses (>400 mg), Tramadol’s half-life extends to 9–12 hours due to saturation of CYP2D6. Research should:
- Model nonlinear kinetics: Use Michaelis-Menten equations to describe metabolism saturation.
- Monitor metabolites: Quantify O-desmethyl-tramadol (serotonin syndrome risk) and N-desmethyl-tramadol (seizure threshold reduction).
- Design rescue protocols: Test naloxone efficacy against respiratory depression in CYP2D6 poor metabolizers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
